molecular formula C11H11NO2 B2756156 methyl 1-methyl-1H-indole-7-carboxylate CAS No. 1633-83-6; 167479-21-2

methyl 1-methyl-1H-indole-7-carboxylate

Cat. No.: B2756156
CAS No.: 1633-83-6; 167479-21-2
M. Wt: 189.214
InChI Key: LNDHWKPWDYJATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methyl-1H-indole-7-carboxylate (CAS 167479-21-2) is a high-purity chemical building block for research and development. With the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol, this 1-methylindole derivative is characterized as a solid ester compound . As part of the indole chemical family, which is renowned for its prevalence in medicinal chemistry, this compound serves as a versatile synthetic intermediate . It is particularly useful for constructing more complex molecules in drug discovery efforts. Indole scaffolds are frequently employed in the design of compounds targeting a wide array of diseases, including cancer, due to their ability to facilitate key interactions with biological macromolecules . Researchers can utilize this ester in various synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or cross-coupling reactions. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material appropriately in a laboratory setting.

Properties

IUPAC Name

methyl 1-methylindole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-6-8-4-3-5-9(10(8)12)11(13)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHWKPWDYJATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties of Methyl 1 Methyl 1h Indole 7 Carboxylate

While specific experimental data for methyl 1-methyl-1H-indole-7-carboxylate is not extensively documented, the properties of its precursor, methyl 1H-indole-7-carboxylate, are well-established and provide a basis for understanding its chemical nature.

Interactive Data Table of Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name methyl 1H-indole-7-carboxylate nih.gov
Molecular Formula C₁₀H₉NO₂ nih.govchemimpex.com
Molecular Weight 175.19 g/mol chemimpex.comfishersci.ca
CAS Number 93247-78-0 nih.govchemimpex.com
Appearance Yellowish crystalline powder chemimpex.com
Melting Point 41-47 °C chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com

Note: The data presented is for the parent compound, methyl 1H-indole-7-carboxylate.

Synthesis and Manufacturing of Methyl 1 Methyl 1h Indole 7 Carboxylate

The synthesis of methyl 1-methyl-1H-indole-7-carboxylate would typically involve the N-methylation of methyl 1H-indole-7-carboxylate. Various methods have been developed for the N-methylation of indoles, often employing a methylating agent in the presence of a base.

One common approach involves the use of reagents like methyl iodide or dimethyl sulfate. More recent and safer methodologies utilize quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as effective methylating agents. nih.govacs.org These reactions are often carried out under mild basic conditions and demonstrate good functional group tolerance, making them suitable for complex molecules. nih.govacs.org Another innovative approach uses dimethyl carbonate (DMC) with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) for an exclusive N-methylation. st-andrews.ac.uk

Applications in Research

Classical and Contemporary Approaches to Indole Synthesis

The indole nucleus is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, a multitude of synthetic methods for its construction have been developed over the past century. These methods range from historical name reactions to modern transition-metal-catalyzed processes.

One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, first reported by Emil Fischer in 1883. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgnih.gov The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A tcichemicals.comtcichemicals.com-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. wikipedia.orgnih.gov

For the synthesis of 7-substituted indoles, such as the precursor for this compound, a 2-substituted phenylhydrazine (B124118) is required. The regioselectivity of the cyclization can be influenced by the steric and electronic nature of the substituents on both the hydrazine (B178648) and the carbonyl component. When using unsymmetrical ketones, a mixture of regioisomeric indoles can be formed, and controlling this selectivity is a significant challenge. thermofisher.com

A modern variation of this classic reaction is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. This approach expands the scope of the Fischer indole synthesis by avoiding the often harsh conditions required for the initial hydrazone formation. wikipedia.org

Reaction Description Key Reagents Reference
Fischer Indole Synthesis Acid-catalyzed cyclization of an arylhydrazone to form an indole.Arylhydrazine, Aldehyde or Ketone, Acid Catalyst (Brønsted or Lewis) wikipedia.orgtcichemicals.comorganic-chemistry.org
Buchwald Modification Palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the intermediate for Fischer indole synthesis.Aryl bromide, Hydrazone, Palladium catalyst wikipedia.org

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to classical methods.

Palladium-catalyzed reactions are particularly prominent in indole synthesis. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of 2-haloanilines with alkynes. This method is highly versatile and allows for the synthesis of a wide range of substituted indoles. Other palladium-catalyzed strategies include intramolecular C-H activation and cyclization of N-aryl enamines.

Copper-catalyzed reactions, such as Ullmann-type couplings, have also been employed for the formation of the indole ring. These reactions typically involve the intramolecular coupling of an amine and an aryl halide. Rhodium catalysts have been utilized in C-H activation/functionalization reactions to construct the indole nucleus from anilines and alkynes.

These transition-metal-catalyzed methods provide powerful tools for constructing the indole core, and their application to the synthesis of 7-substituted indoles often depends on the availability of appropriately substituted starting materials.

Catalyst Reaction Type Common Starting Materials
Palladium (Pd) Larock Indole Synthesis, C-H Activation/Cyclization2-Haloanilines, Alkynes, N-Aryl enamines
Copper (Cu) Ullmann Condensationo-Halogenated anilines with a side chain
Rhodium (Rh) C-H Activation/AnnulationAnilines, Alkynes

The field of organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereocontrol in asymmetric synthesis. While less common for the de novo synthesis of the indole ring itself, organocatalytic methods are widely used for the functionalization of pre-formed indoles. However, some metal-free approaches to indole synthesis have been developed. These often rely on cascade or domino reactions initiated by a small organic molecule catalyst. For instance, acid or base-catalyzed cyclizations of suitably functionalized anilines can lead to indole formation under metal-free conditions.

Photochemical and electrochemical methods represent green and sustainable alternatives for chemical synthesis. Photochemical reactions can be used to generate reactive intermediates, such as nitrenes, which can undergo C-H insertion reactions to form the indole ring. For example, the photolysis of 2-azidostyrenes can lead to the formation of indoles.

Electrochemical methods can also be employed to drive the cyclization reactions for indole synthesis. These methods can often be performed at room temperature and without the need for chemical oxidants or reductants, thus minimizing waste. Anodic oxidation can facilitate intramolecular C-N bond formation in suitably substituted anilines to construct the indole core.

Targeted Synthesis of the 7-Carboxylate Moiety

The introduction of a carboxylate group at the C-7 position of the indole ring is a challenging task due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C-3 position. Therefore, regioselective functionalization at C-7 often requires specific strategies.

Direct C-H functionalization at the C-7 position of an indole is a highly sought-after transformation. Transition-metal catalysis has emerged as a powerful tool to achieve this. The use of a directing group on the indole nitrogen is often necessary to steer the metal catalyst to the C-7 position. For instance, a pivaloyl or other removable directing group can chelate to a rhodium or palladium catalyst, facilitating C-H activation and subsequent functionalization at the C-7 position. nih.gov Once the C-7 position is functionalized, for example, through halogenation or borylation, a subsequent carboxylation reaction can be performed.

An alternative strategy involves the reduction of the indole to an indoline (B122111). The C-7 position of the indoline is more susceptible to functionalization. After the desired group is introduced at C-7, the indoline can be re-aromatized to the indole.

For the synthesis of this compound, a plausible route would involve the synthesis of 1-methyl-1H-indole, followed by a directed C-H activation at the C-7 position to introduce a halogen or a boron moiety. This intermediate could then be subjected to a palladium-catalyzed carbonylation or carboxylation reaction to install the methyl carboxylate group. Alternatively, direct carboxylation of a C-7 metalated indole species could be envisioned. Finally, the esterification of 1-methyl-1H-indole-7-carboxylic acid with methanol (B129727) under acidic conditions would yield the target compound. organic-chemistry.orgyoutube.com

Method Description Key Features
Directed C-H Functionalization Use of a directing group on the indole nitrogen to guide a transition metal catalyst to the C-7 position for functionalization.High regioselectivity for C-7. Requires installation and removal of a directing group.
Indoline Route Reduction of indole to indoline, functionalization at C-7, followed by re-aromatization.Alters the reactivity of the ring system to favor C-7 functionalization.
Halogen/Boron Intermediate Introduction of a halogen or boron group at C-7, followed by a palladium-catalyzed carboxylation or carbonylation.A versatile two-step approach to install the carboxylate group.
Esterification Conversion of the corresponding carboxylic acid to the methyl ester.A standard and efficient final step.

Strategies for Introducing and Modifying the Methyl Ester Group

The introduction of a methyl ester group at the C7 position of the 1-methyl-1H-indole core can be accomplished through several strategic pathways. These methods generally involve either the direct esterification of a carboxylic acid precursor or the introduction of a carboxyl equivalent onto the indole nucleus followed by conversion to the methyl ester.

Direct Esterification of 1-methyl-1H-indole-7-carboxylic acid: The most straightforward method is the esterification of the corresponding carboxylic acid precursor. This transformation is typically achieved under acidic conditions with methanol. Fischer-Speier esterification, a classic and reliable method, involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Alternative Esterification Techniques: Modern methods offer milder conditions and can be advantageous for sensitive substrates. Reagents such as trimethylsilyldiazomethane (B103560) can convert carboxylic acids to methyl esters efficiently at room temperature, avoiding harsh acidic conditions. Another approach involves the use of coupling agents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which are commonly used in peptide synthesis to form an active intermediate that is subsequently reacted with methanol. mdpi.com

Introduction of the Carboxylate Moiety via C-H Functionalization: Advanced strategies focus on the direct carboxylation or carbonylation of the C7-H bond of a 1-methyl-1H-indole precursor. Visible-light-induced carbonylation under metal-free conditions has been developed for the synthesis of indole-3-carboxylates and could be explored for C7 functionalization with appropriate directing groups. acs.org This process often utilizes a carbon monoxide source to install the carbonyl group directly onto the indole ring. acs.org Following the introduction of the carboxylic acid or a related functional group, standard esterification procedures are applied.

Below is a comparative table of common methods for introducing the methyl ester group.

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification 1-methyl-1H-indole-7-carboxylic acid, Methanol, cat. H₂SO₄RefluxInexpensive reagents, simple procedureHarsh acidic conditions, may not be suitable for sensitive substrates
Diazomethane-based 1-methyl-1H-indole-7-carboxylic acid, TrimethylsilyldiazomethaneRoom TemperatureMild conditions, high yieldReagent can be hazardous and expensive
Coupling Agent-mediated 1-methyl-1H-indole-7-carboxylic acid, EDCI, MethanolRoom TemperatureMild conditions, high efficiencyReagents are more costly, requires stoichiometric amounts
C-H Carbonylation 1-methyl-1H-indole, CO source, Catalyst (e.g., Rh, Pd), then MethanolHigh temperature/pressureDirect functionalization, atom economyRequires specialized equipment, catalyst optimization

Development of Novel Synthetic Routes to this compound

Novel synthetic routes to this compound focus on efficiency, regioselectivity, and modularity, allowing for the synthesis of analogues. Two primary strategies involve building the indole core from a pre-functionalized benzene (B151609) ring or performing late-stage functionalization on a pre-formed indole nucleus.

Route 1: Annulation from a Substituted Pyrrole (B145914) Precursor A flexible strategy involves constructing the benzenoid portion of the indole from a functionalized pyrrole. For example, a pyrrole-3-carboxaldehyde can undergo a Wittig olefination followed by an intramolecular Houben–Hoesch-type reaction to form a 7-aminoindole derivative. acs.org The amino group can then be removed or converted, and subsequent N-methylation and functional group manipulation at the benzene ring could lead to the target compound. This "inside-out" approach is valuable for accessing specific substitution patterns on the benzene ring that are difficult to achieve with traditional methods. acs.org

Route 2: Late-Stage C-H Functionalization with a Directing Group This modern approach begins with a readily available indole derivative, which is then selectively functionalized at the C7 position. The key to this strategy is the temporary installation of a directing group (DG) on the indole nitrogen.

A plausible sequence is as follows:

Protection/Direction: Indole is protected with a directing group, such as a pivaloyl (Piv) or a diethyl carbamoyl (B1232498) group. The pivaloyl group, for instance, is effective in directing rhodium catalysts to the C7 position. researchgate.netthieme-connect.com

Regioselective C7-Functionalization: The N-protected indole undergoes a transition-metal-catalyzed C-H activation reaction. For example, a rhodium(III)-catalyzed oxidative cross-coupling with an acrylate (B77674) derivative can introduce a carbon chain at the C7 position. acs.org This can be followed by oxidative cleavage to yield the carboxylic acid.

Esterification: The newly formed carboxylic acid at C7 is esterified to the methyl ester using one of the methods described in section 2.2.2.

Deprotection and N-Methylation: The directing group is removed (e.g., hydrolysis of the pivaloyl group), and the indole nitrogen is subsequently methylated. N-methylation can be achieved using reagents like methyl iodide (CH₃I) with a base such as sodium hydride (NaH), or greener reagents like dimethyl carbonate (DMC). st-andrews.ac.uk

This route offers high regioselectivity and is adaptable for creating a library of C7-substituted indoles. rsc.org

Stereoselective and Regioselective Synthesis Considerations

While the target molecule, this compound, is achiral, the principles of stereoselective and regioselective synthesis are paramount in the advanced synthesis of its precursors and more complex, chiral analogues.

Control of Selectivity in Reaction Pathways

Achieving regioselectivity is the primary challenge in functionalizing the indole core, which has multiple reactive C-H bonds (C2, C3, C4, C5, C6, C7). The C3 position is the most nucleophilic and typically reacts first in electrophilic substitutions. Functionalization at the C7 position is notoriously difficult and requires specific strategies to override the inherent reactivity of the indole ring. rsc.org

Directing Group Strategy: The most powerful method for achieving C7 selectivity is the use of a removable directing group attached to the indole nitrogen (N1). This group physically blocks the C2 position and coordinates to a transition metal catalyst, delivering it to the proximate C7-H bond for activation. This chelation-assisted mechanism ensures high regioselectivity. acs.orgnih.gov Several directing groups have been developed, each with specific advantages regarding installation, removal, and catalytic compatibility. thieme-connect.com

The table below summarizes directing groups used for C7-functionalization of indoles.

Directing GroupMetal Catalyst SystemType of FunctionalizationReference
Pivaloyl (Piv) [RhCpCl₂]₂, AgNTf₂Alkenylation, Alkylation researchgate.netthieme-connect.com
Diethyl Carbamoyl [RhCpCl₂]₂, AgSbF₆Olefination acs.org
N-Imino [RhCp*Cl₂]₂, AgSbF₆Olefination researchgate.net

The choice of the metal catalyst is also critical. Rhodium complexes have proven particularly effective for C7-functionalization when paired with appropriate directing groups. acs.orgnih.govresearchgate.net The steric and electronic properties of both the directing group and the indole substrate can influence the reaction's efficiency and selectivity. thieme-connect.com

Chiral Auxiliary and Asymmetric Catalysis in Indole Synthesis

Asymmetric synthesis becomes relevant when introducing chirality to the indole scaffold, for instance, by creating a stereocenter in a substituent attached to the ring or the nitrogen atom.

Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgnumberanalytics.com For example, if a side chain were to be introduced at the C7 position, a chiral auxiliary like an Evans oxazolidinone or Oppolzer's camphorsultam could be attached to this chain to direct an asymmetric alkylation or aldol (B89426) reaction, thereby creating a chiral center with high diastereoselectivity. wikipedia.orgnumberanalytics.com

Asymmetric Catalysis: This approach uses a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This method is often more atom-economical than using stoichiometric chiral auxiliaries. In the context of indole synthesis, chiral Brønsted acids or chiral metal complexes (e.g., containing Mg, Ni, or Co) can catalyze reactions such as Friedel-Crafts alkylations or Michael additions. researchgate.netrsc.orgorganic-chemistry.org For instance, a chiral magnesium-derived bis(phosphate) complex has been used for the asymmetric C7 Friedel-Crafts alkylation of 4-aminoindoles, affording products with excellent enantioselectivity. researchgate.net Similarly, a cobalt-hydride catalytic system has been developed for the asymmetric hydroalkylation of alkenes to produce chiral α,α-dialkyl indoles. nih.gov

The table below provides examples of chiral catalytic systems used in indole functionalization.

Catalyst TypeExample CatalystReaction TypeOutcomeReference
Chiral Brønsted Acid Spirocyclic Phosphoric AcidC7-Friedel-Crafts AlkylationHigh enantioselectivity (up to >99% ee) researchgate.net
Chiral Lewis Acid Ni(II)-PyBPI ComplexFriedel-Crafts Alkylation/AnnulationGood yield and enantioselectivity (up to 97% ee) rsc.org
Chiral Metal Hydride Chiral Cobalt-Hydride ComplexAsymmetric HydroalkylationHigh regioselectivity and enantioselectivity nih.gov

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and toxic organic solvents. Developing synthetic steps that operate under solvent-free conditions or in water represents a significant advancement in green chemistry. researchgate.net

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions can lead to higher reaction rates, improved yields, and simplified purification procedures. Microwave irradiation is a powerful tool for promoting solvent-free reactions. tandfonline.com For instance, the synthesis of indole-3-carboxylate (B1236618) derivatives has been achieved via palladium-catalyzed heterocyclization of N-aryl enamines under microwave heating, offering excellent yields and high regioselectivity in a short time frame. mdpi.com Such a strategy could be adapted for the cyclization step in a precursor-based synthesis of the target molecule.

The following table compares a conventional reaction with a potential green alternative for a key synthetic step.

Reaction StepConventional MethodGreen AlternativeGreen Advantage
Indole Ring Formation Fischer Indole Synthesis in Acetic AcidMicrowave-assisted cyclization in DMF or solvent-freeReduced reaction time, increased yield, less solvent waste tandfonline.commdpi.com
N-Methylation Methyl Iodide / NaH in THFDimethyl Carbonate (DMC) with a catalystDMC is a non-toxic reagent, avoids hazardous alkyl halides and strong bases st-andrews.ac.uk
Esterification Fischer Esterification in excess Methanol/H₂SO₄Ionic liquid-catalyzed esterificationRecyclable catalyst, potentially milder conditions researchgate.net

Atom Economy and Waste Minimization in Synthetic Sequences

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, compelling a shift from traditional synthetic efficiencies, which focus primarily on chemical yield, to a more holistic assessment that includes resource efficiency and waste reduction. For the synthesis of specialized molecules like this compound and its precursors, the concepts of atom economy and waste minimization are paramount. These metrics provide a quantitative framework for evaluating the environmental performance of a chemical process.

Key Green Chemistry Metrics

The environmental impact of a synthetic route can be evaluated using several key metrics. The most prominent among these are Atom Economy, the Environmental Factor (E-Factor), and Process Mass Intensity (PMI).

Atom Economy: Developed by Barry Trost, this metric assesses the efficiency with which atoms from the reactants are incorporated into the final desired product. It is a theoretical calculation based on the balanced stoichiometric equation. greenchemistry-toolkit.orgsheldon.nl An ideal, or 100% atom-economical, reaction incorporates all reactant atoms into the product, generating no byproducts. greenchemistry-toolkit.org

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste generation. It is defined as the total mass of waste produced per unit mass of product. sheldon.nlnih.gov Unlike atom economy, the E-Factor accounts for all forms of waste, including reaction byproducts, solvent losses, and materials used in workup and purification. sheldon.nl The ideal E-factor is zero. sheldon.nl

Process Mass Intensity (PMI): This metric, widely adopted in the pharmaceutical industry, is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.orgchemanager-online.com The relationship between PMI and E-Factor is straightforward: PMI = E-Factor + 1. sheldon.nlnih.gov The ideal PMI is 1, signifying that only the mass of the product itself enters the process. greenchemistry-toolkit.org

The following table summarizes these core metrics for evaluating synthetic efficiency from a green chemistry perspective.

MetricFormulaIdeal ValueFocus
Atom Economy (%) (MW of desired product / Σ MW of all reactants) x 100100%Efficiency of atom incorporation from reactants into the product.
E-Factor Total mass of waste (kg) / Mass of product (kg)0Actual quantity of waste generated.
Process Mass Intensity (PMI) Total mass input (kg) / Mass of product (kg)1Overall material efficiency of the entire process.

This table provides a summary of key green chemistry metrics used to evaluate the efficiency and environmental impact of chemical syntheses.

Impact of Synthetic Strategy on Waste Generation

In contrast, modern catalytic approaches are designed to be inherently more atom-economical. nih.gov Catalytic reactions, by definition, use a substoichiometric amount of a catalyst to facilitate a transformation, and the catalyst can, in principle, be recovered and reused. acs.org Transition-metal-catalyzed reactions, such as those employing palladium, copper, or rhodium, have become powerful tools for constructing the indole nucleus in a step- and atom-economic manner. organic-chemistry.orgthieme-connect.comthieme-connect.com These methods often involve C-H activation or cross-coupling strategies that form key bonds without the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. thieme-connect.com

Electrochemical and photochemical methods also represent frontiers in green synthesis, as they can use electricity or light to drive reactions, potentially eliminating the need for chemical oxidants or reductants that would otherwise end up as waste. niscpr.res.in Microwave-assisted synthesis is another technique that can contribute to waste minimization by significantly reducing reaction times and often improving yields, which leads to a more efficient use of resources and energy. tandfonline.commdpi.com

Strategies for Waste Minimization in Indole Synthesis

Minimizing waste in the synthesis of this compound involves a multi-faceted approach targeting different aspects of the process:

Solvent Choice: Solvents constitute a major portion of the mass in a typical chemical process and are a primary source of waste. chemanager-online.com The selection of greener solvents (e.g., water, ethanol, or supercritical fluids) or, where possible, conducting reactions under solvent-free conditions, can drastically lower the E-Factor and PMI.

Process Optimization: Reducing the number of synthetic steps through tandem or one-pot reactions is a highly effective strategy. Each step in a synthesis (reaction, workup, purification) generates waste. Combining multiple transformations into a single operation minimizes handling losses and the use of auxiliary materials. Multi-component reactions, such as the Ugi reaction, are exemplary in this regard, constructing complex molecules like indole-containing dipeptides in a single, highly atom-economical step. rjpbcs.com

Reaction Conditions: Optimizing reaction conditions, such as temperature and pressure, can improve selectivity and yield, thereby ensuring that a higher proportion of raw materials is converted into the desired product rather than into byproducts.

By applying these principles, the synthesis of complex molecules can be designed to be not only efficient in terms of yield but also environmentally responsible, minimizing waste and maximizing the use of valuable resources.

Fundamental Reactivity Patterns of the Indole Nucleus

The indole core is an aromatic heterocyclic system composed of a fused benzene and pyrrole ring. This structure possesses a high degree of reactivity, particularly towards electrophiles, due to the delocalization of the nitrogen lone-pair electrons across the ring system, which makes it significantly more reactive than benzene. pearson.comquora.com

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. nih.gov The electron-rich nature of the indole ring makes it exceptionally nucleophilic, with reactivity estimated to be orders of magnitude greater than that of benzene. nih.gov The substitution pattern is predominantly dictated by the stability of the resulting cationic intermediate, often referred to as a Wheland intermediate. ic.ac.uk

For a typical indole, electrophilic attack occurs preferentially at the C-3 position of the pyrrole ring. quora.comic.ac.ukresearchgate.net This preference is explained by the ability of the nitrogen atom to stabilize the positive charge of the intermediate through resonance without disrupting the aromaticity of the benzene ring. ic.ac.uk Attack at the C-2 position leads to a less stable intermediate where the nitrogen lone pair cannot effectively delocalize the charge while maintaining the benzene ring's aromatic sextet.

In the case of this compound, two key substituents modify this inherent reactivity:

N-methyl group : This group is weakly electron-donating through an inductive effect, slightly increasing the electron density and nucleophilicity of the heterocyclic ring.

C-7 methyl carboxylate group : This ester group is electron-withdrawing and deactivating through a resonance effect. It reduces the electron density of the adjacent benzene ring, making it less susceptible to electrophilic attack compared to an unsubstituted indole.

Despite the deactivating C-7 substituent, the C-3 position on the pyrrole ring remains the most electron-rich and nucleophilic site. Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C-3 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Indole Nucleus
Position of AttackIntermediate StabilityReason for Stability/InstabilityTypical Outcome
C-3Most StablePositive charge is delocalized over C-2 and the nitrogen atom, preserving the benzene ring's aromaticity.Major Product
C-2Less StableIntermediate disrupts the aromaticity of the benzene ring to achieve nitrogen stabilization.Minor or No Product
Benzene Ring (C-4, C-5, C-6)Least FavorablePyrrole ring is significantly more activated; the C-7 ester group further deactivates the benzene ring.Generally Not Observed

Nucleophilic reactions are less common for the indole nucleus itself unless the ring is activated by strong electron-withdrawing groups. rsc.orgnii.ac.jp Direct nucleophilic substitution on the carbocyclic or heterocyclic ring of this compound is generally unfavorable.

However, the compound possesses an ester functional group at the C-7 position, which is a prime site for nucleophilic acyl substitution . Reactions such as hydrolysis (with water or hydroxide), aminolysis (with amines), or transesterification (with other alcohols) can occur at the carbonyl carbon of the ester. These reactions proceed through a tetrahedral intermediate and are fundamental to modifying the C-7 position. wikipedia.org

Furthermore, in specific cases where the indole ring is appropriately substituted, such as with a leaving group at the 2-position and an activating group on the nitrogen, nucleophilic substitution can be achieved. nii.ac.jpcore.ac.uk For this compound, such reactions would require prior functionalization.

Indole derivatives can participate in radical reactions, often involving cyclization or addition pathways. acs.orgresearchgate.net The generation of indolyl radicals can be achieved under various conditions, for instance, from corresponding halo-indoles. rsc.org For this compound, the absence of the N-H proton precludes radical reactions that initiate via abstraction of this hydrogen, a common pathway for unsubstituted indoles. nih.gov However, radical addition to the C2=C3 double bond or reactions involving other positions are still possible.

The electron-rich indole nucleus is also susceptible to oxidation. researchgate.net Oxidative processes can lead to a variety of products, including oxindoles, isatins, or ring-opened products, depending on the oxidant and reaction conditions. researchgate.netacs.org Computational studies on the atmospheric oxidation of indole by hydroxyl (•OH) and chlorine (•Cl) radicals show that the reaction proceeds primarily through radical addition to the pyrrole ring, followed by reactions with O2 to form peroxy radicals and subsequent products. copernicus.org For this compound, oxidation would likely target the C2-C3 bond, potentially leading to the formation of corresponding oxindole (B195798) derivatives.

Detailed Mechanistic Pathways for Derivatization

Esterification: The synthesis of this compound from its corresponding carboxylic acid (1-methyl-1H-indole-7-carboxylic acid) and methanol typically proceeds via Fischer esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org The mechanism involves several equilibrium steps. youtube.com

The key steps of the Fischer esterification mechanism are:

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack : A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.com

Elimination : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. byjus.com

Deprotonation : The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product. libretexts.org

Transesterification: This reaction converts the methyl ester into a different ester by reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. wikipedia.orgbyjus.com

Acid-Catalyzed Mechanism : Similar to Fischer esterification, the reaction begins with the protonation of the carbonyl oxygen. The new alcohol (R'-OH) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original methanol molecule is eliminated, and deprotonation yields the new ester. byjus.commasterorganicchemistry.comlibretexts.org

Base-Catalyzed Mechanism : A strong base deprotonates the incoming alcohol (R'-OH) to form a potent nucleophile, the alkoxide (R'-O⁻). byjus.com This alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original methoxide (B1231860) group (CH₃O⁻) is then expelled as a leaving group, resulting in the new ester. masterorganicchemistry.com

Comparison of Transesterification Mechanisms
FeatureAcid-CatalyzedBase-Catalyzed
Catalyst Strong acid (e.g., H₂SO₄, TsOH)Strong base (e.g., NaOR', KOR')
Initial Step Protonation of carbonyl oxygenDeprotonation of incoming alcohol
Nucleophile Neutral alcohol (R'-OH)Alkoxide ion (R'-O⁻)
Intermediate Positively charged tetrahedral intermediateNegatively charged tetrahedral intermediate
Leaving Group Neutral methanol (CH₃OH)Methoxide ion (CH₃O⁻)
Reversibility Fully reversible equilibriumEffectively irreversible if the leaving alkoxide is less basic

The formation of the N-methyl group in this compound, starting from methyl 1H-indole-7-carboxylate, can be achieved using various methylating agents. A common and environmentally favorable reagent is dimethyl carbonate (DMC). researchgate.nettandfonline.com The mechanism of N-methylation using DMC often depends on the catalyst employed. nih.gov

Studies using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the N-methylation of indole with DMC have elucidated a detailed mechanistic pathway. st-andrews.ac.uk

Catalyst Activation : The nucleophilic DABCO catalyst attacks the methyl group of DMC in an Sₙ2 reaction, forming a methylated DABCO cation. st-andrews.ac.uk

Intermediate Formation : The indole substrate coordinates with the methylated DABCO cation. st-andrews.ac.uk

Deprotonation : The methoxy (B1213986) anion, also generated in the initial step, abstracts the acidic N-H proton from the indole. st-andrews.ac.uk

Methyl Transfer : The final step involves the transfer of the methyl group from the activated intermediate to the indole nitrogen anion, forming N-methyl indole and regenerating the DABCO catalyst. st-andrews.ac.uk

Alternative catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, but may lead to different intermediates and potentially competing N-methoxycarbonylation pathways alongside N-methylation. nih.govst-andrews.ac.uk

Intramolecular Cyclizations and Rearrangements

Intramolecular cyclization is a key reaction for building fused-ring systems based on the indole scaffold. While specific examples involving this compound are not extensively documented, studies on related indole-7-carboxylate derivatives provide a strong precedent for such transformations, particularly through free-radical pathways.

Research into the synthesis of analogues of the potent antitumor antibiotics, duocarmycins, has demonstrated the feasibility of intramolecular cyclization involving the C-7 position of the indole ring. nih.govnih.gov In one such study, aryl free-radicals were generated at the C-7 position of ethyl indole-2-carboxylates that had N-allyl or N-propargyl groups. nih.gov These radicals were shown to trigger an intramolecular cyclization to form novel pyrrolo[3,2,1-ij]quinoline structures.

The key mechanistic step involves the generation of an aryl radical at the C-7 position, which then attacks the appended unsaturated system on the indole nitrogen. Notably, this reaction proceeds through a 6-endo-trig cyclization mode, which is generally considered less favorable than the corresponding 5-exo-trig pathway according to Baldwin's rules. nih.gov The successful execution of this less-favored cyclization highlights the unique electronic and geometric properties of the indole system in facilitating such transformations. This precedent suggests that this compound, if appropriately functionalized on the indole nitrogen with a radical acceptor, could undergo similar intramolecular cyclizations originating from the C-7 position.

Kinetic and Thermodynamic Aspects of Reactions

Quantitative studies on the kinetic and thermodynamic parameters of reactions are crucial for understanding reaction mechanisms and optimizing conditions. For this compound, such specific data is not available; however, research on the parent 1-methyl-indole and other indole carboxylate isomers offers a framework for the types of analyses that can be performed.

Reaction Rate Studies and Determination of Rate Laws

Kinetic studies on indole derivatives often focus on reactions such as N-alkylation or electrophilic substitution. For instance, the kinetics of enzymatic N-methylation of indole-containing compounds like tryptamine (B22526) have been investigated. In one such case, the kinetic mechanism for the transfer of a methyl group to the indole ring nitrogen by arylamine N-methyltransferase was described as a rapid equilibrium random Bi-Bi process. nih.gov

In non-enzymatic reactions, kinetic isotope effect (KIE) studies can provide profound insight into reaction mechanisms. A KIE study was performed for the cross-dehydrogenative coupling reaction between methyl 1H-indole-3-carboxylate (a regioisomer of the target compound) and 1,4-dioxane (B91453). researchgate.net By comparing the reaction rates using 1,4-dioxane and its deuterated counterpart (1,4-dioxane-d8), researchers can determine if the C-H bond is broken in the rate-determining step of the reaction, thereby elucidating the mechanism. Such techniques could be applied to reactions involving this compound to determine rate laws and probe mechanistic details.

Transition State Analysis and Activation Energy Calculations

Modern computational chemistry provides powerful tools for analyzing reaction mechanisms, including the characterization of transition states and the calculation of activation energies. Density Functional Theory (DFT) calculations have been employed to unveil the mechanism of N-methylation of the parent indole molecule with dimethyl carbonate. st-andrews.ac.uknih.gov

In this study, researchers used DFT calculations at the B3LYP-D3/6-311+G(d,p) level of theory to model the reaction pathway. st-andrews.ac.uk They were able to locate the transition state geometries for the methyl transfer step and calculate the associated free-energy barriers. For the reaction of N-methylated DABCO (a catalyst) with deprotonated indole, the forward reaction was found to have a relatively low activation energy barrier, as shown in the table below. st-andrews.ac.uk

Calculated Free-Energy Data for a Model Methyl Transfer Reaction
ParameterValue (kcal/mol)
Free-Energy Barrier (Activation Energy)~22.5
Overall Free-Energy Change (ΔG)-24.15

This type of computational analysis is directly applicable to reactions involving this compound and would be invaluable for understanding its reactivity, predicting reaction outcomes, and elucidating detailed mechanistic pathways.

Equilibrium Studies and Product Distribution

Thermodynamic studies provide fundamental data on the stability of molecules and the position of chemical equilibria. The thermodynamic properties of several alkyl 1H-indole carboxylate derivatives have been determined through a combination of experimental techniques and high-level computational calculations. iaea.org

Specifically, the standard molar enthalpies of formation in the crystalline phase for methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate were determined using static bomb combustion calorimetry. The standard molar enthalpies of sublimation were then measured using the Knudsen mass-loss effusion technique. By combining these values, the gas-phase enthalpies of formation were derived. iaea.org These experimental results were complemented by ab initio molecular orbital calculations at the G3(MP2) level. iaea.org

Experimentally Derived Gas-Phase Enthalpies of Formation (Δfm(g)) at 298.15 K for Indole Carboxylate Isomers
CompoundΔfm(g) (kJ·mol−1)
Methyl 1H-indole-3-carboxylate-207.6 ± 3.6
Ethyl 1H-indole-2-carboxylate-234.4 ± 2.4

This data is essential for calculating the enthalpy changes of reactions involving these compounds, which in turn governs reaction equilibria and final product distributions. Although this data is for non-N-methylated isomers, the same experimental and computational methodologies could be applied to determine the thermodynamic properties of this compound, enabling predictions of its behavior in chemical reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific high-resolution 1D and 2D NMR spectroscopic data for this compound are not available in peer-reviewed literature or spectral databases. While the synthesis is noted in patent literature, detailed characterization including 1H, 13C, COSY, HSQC, HMBC, or NOESY spectra has not been published. google.comgoogleapis.comgoogleapis.com

Advanced 1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There is no published research detailing the application of advanced 1H, 13C, and 2D NMR techniques for the complete spectral assignment of this compound.

Conformational Analysis via NMR

Studies focused on the conformational analysis of this compound using NMR techniques like NOESY or ROESY to determine preferred spatial arrangements of substituents are not present in the available scientific literature.

Dynamic NMR Studies for Exchange Processes

There are no dynamic NMR studies reported for this compound to investigate potential dynamic processes, such as restricted rotation around single bonds.

X-ray Crystallography and Solid-State Structural Elucidation

The compound has been described as an oil, which is not suitable for single-crystal X-ray diffraction. google.comgoogleapis.com Consequently, no crystallographic data is available.

Single Crystal X-ray Diffraction Analysis

No single crystal X-ray diffraction analysis for this compound has been reported. Therefore, precise data on bond lengths, bond angles, and torsion angles for the solid state are not available.

Crystal Packing and Intermolecular Interactions

As no crystal structure has been determined, there is no information regarding the crystal packing, intermolecular interactions, or hydrogen bonding networks for this compound in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes within a molecule. For this compound, these methods would confirm the presence of the N-methylated indole ring and the methyl ester group.

The FT-IR and Raman spectra of this compound are expected to display a series of characteristic bands that correspond to specific molecular vibrations. The absence of an N-H stretching band (typically found around 3400 cm⁻¹) would be a key indicator of successful methylation at the N-1 position. researchgate.net

Key predicted vibrational bands include:

Aromatic C-H Stretching: Sharp bands are anticipated in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the indole ring.

Aliphatic C-H Stretching: Vibrations corresponding to the two methyl groups (N-CH₃ and O-CH₃) are expected to appear in the 2950-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong, prominent absorption band, indicative of the ester carbonyl group, is predicted to be in the 1725-1705 cm⁻¹ region. This is one of the most diagnostic peaks for this molecule.

Aromatic C=C Stretching: Multiple bands between 1620 cm⁻¹ and 1450 cm⁻¹ are expected, arising from the stretching vibrations within the fused aromatic ring system of the indole core. researchgate.net

C-O Stretching: The ester C-O single bond vibrations are expected to produce strong bands in the 1300-1100 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are anticipated in the fingerprint region, typically below 900 cm⁻¹, providing information about the substitution pattern of the benzene ring moiety.

Table 1: Predicted FT-IR and Raman Characteristic Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000 Medium to Weak Strong
Aliphatic C-H Stretch 2950 - 2850 Medium Medium
Ester C=O Stretch 1725 - 1705 Strong Medium to Weak
Aromatic C=C Stretch 1620 - 1450 Medium to Strong Strong
C-O Stretch 1300 - 1100 Strong Medium
Aromatic C-H Bend 900 - 700 Strong Weak

The precise positions and intensities of the vibrational bands offer insights into the electronic environment and conformation of the molecule. The frequency of the C=O stretching vibration, for instance, can be influenced by conjugation with the indole ring, which would typically lower the wavenumber compared to a non-conjugated ester. The planarity of the indole ring system restricts major conformational flexibility, but the orientation of the methyl ester group relative to the ring can be a subject of interest. Analysis of the fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra would provide a unique pattern that could be used to differentiate this isomer from other substituted indoles. A detailed theoretical analysis using Density Functional Theory (DFT) would complement experimental findings, allowing for precise assignment of each vibrational mode. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

HRMS provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the neutral chemical formula is C₁₁H₁₁NO₂. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Chemical Formula: C₁₁H₁₁NO₂

Calculated Monoisotopic Mass: 189.07898 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would confirm the elemental composition of the compound.

In mass spectrometry, the molecular ion ([M]⁺˙) can undergo fragmentation, breaking into smaller, charged ions. The pattern of these fragments provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways under electron ionization (EI) would likely involve the ester group.

Predicted fragmentation pathways include:

Loss of a methoxy radical (·OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.

[M]⁺˙ → [M - 31]⁺

m/z 189 → m/z 158

Loss of the carbomethoxy group (·COOCH₃): This involves cleavage of the bond between the indole ring and the ester group.

[M]⁺˙ → [M - 59]⁺

m/z 189 → m/z 130

Loss of formaldehyde (B43269) (CH₂O) from the molecular ion: A rearrangement process could potentially lead to the loss of formaldehyde from the ester methyl group and ring nitrogen.

Cleavage of the indole ring: At higher energies, the stable indole ring system itself can fragment, although this is generally less favored than the loss of substituents.

Table 2: Predicted Key Mass Fragments for this compound

Fragment Ion (m/z) Proposed Lost Neutral Fragment Structure of Fragment Ion
189 - Molecular Ion [C₁₁H₁₁NO₂]⁺˙
158 ·OCH₃ [M - OCH₃]⁺ (Acylium ion)
130 ·COOCH₃ [M - COOCH₃]⁺ (1-methylindole radical cation)

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The indole ring is a well-known chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* transitions.

The UV spectrum of indole itself typically shows two main absorption bands: a strong band around 220 nm and a broader, structured band between 260-290 nm. For 1-methylindole (B147185), these bands are slightly red-shifted. researchgate.net The introduction of the methyl carboxylate group at the 7-position is expected to further influence the electronic structure and thus the absorption spectrum.

It is predicted that this compound will exhibit absorption maxima similar to other substituted indoles, with characteristic bands likely appearing in the 220-240 nm and 280-310 nm regions. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment due to solute-solvent interactions. A comprehensive study of its photophysical properties would also involve fluorescence spectroscopy, as many indole derivatives are known to be fluorescent.

Absorption and Emission Characteristics

In principle, the absorption spectrum of an indole derivative is characterized by two main electronic transitions in the ultraviolet region: the higher energy ¹La band and the lower energy ¹Lb band. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. N-methylation and carboxymethylation at the 7-position would be expected to modulate these transitions, but without specific studies, any description of absorption maxima (λmax) and molar extinction coefficients (ε) would be purely speculative.

Similarly, the fluorescence emission characteristics, including the emission maximum (λem) and Stokes shift, are contingent upon the specific electronic structure of the molecule. The substituent effects that influence absorption also impact the emissive properties. However, in the absence of dedicated spectroscopic studies for this compound, no definitive emission data can be reported.

Table 4.5.1.1: Absorption Characteristics of this compound

Parameter Value Solvent
λmax (nm) Data not available -
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Data not available -

No specific experimental data for the absorption characteristics of this compound has been reported in the scientific literature.

Table 4.5.1.2: Emission Characteristics of this compound

Parameter Value Solvent
λem (nm) Data not available -
Stokes Shift (cm⁻¹) Data not available -

No specific experimental data for the emission characteristics of this compound has been reported in the scientific literature.

Quantum Yields and Photostability

Concurrent with the lack of absorption and emission data, there is no reported information on the fluorescence quantum yield (ΦF) or the photostability of this compound. The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing the photophysical behavior of a molecule. It is highly dependent on the rates of radiative and non-radiative decay pathways, which are influenced by the molecular structure and its environment.

Photostability, the ability of a molecule to resist photochemical degradation upon exposure to light, is another crucial characteristic, particularly for applications in materials science and as fluorescent probes. Studies on the photodegradation pathways and kinetics for this compound have not been published. Therefore, a quantitative assessment of its stability under various light conditions cannot be provided.

Table 4.5.2.1: Photophysical Parameters of this compound

Parameter Value
Fluorescence Quantum Yield (ΦF) Data not available
Photostability Data not available

No specific experimental data for the quantum yield and photostability of this compound has been reported in the scientific literature.

Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focused on This compound are not present in published research. The stringent requirement to generate content solely on this compound for the specified analytical methods cannot be met.

Computational chemistry studies, including Quantum Chemical Calculations and Molecular Dynamics Simulations, are highly specific to the molecule being investigated. Transferring findings from other indole derivatives would be scientifically inaccurate and would not pertain to the unique electronic and structural properties of this compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the requested outline, as the primary research for these topics on the specified compound has not been published.

Theoretical and Computational Chemistry Studies

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods are instrumental in predicting how and where a molecule is likely to react. By modeling reaction pathways and transition states, these techniques can forecast the outcomes of chemical transformations with significant accuracy.

The study of reaction mechanisms for indole (B1671886) derivatives is frequently carried out using quantum mechanical calculations, particularly Density Functional Theory (DFT). researchgate.net While specific computational studies on the reaction mechanisms of methyl 1-methyl-1H-indole-7-carboxylate are not extensively published, the general principles applied to the indole scaffold are applicable.

Computational assessments for a molecule like this would typically involve:

Mapping Potential Energy Surfaces: Researchers use DFT to calculate the energy of the system as the reaction progresses from reactants to products. This mapping helps identify transition states (the highest energy points) and intermediates.

Transition State Analysis: The geometry and energy of transition states are calculated to determine the activation energy of a reaction. A lower activation energy implies a faster reaction rate. For instance, in electrophilic aromatic substitution, a common reaction for indoles, calculations would model the formation of the sigma complex (Wheland intermediate) at various positions on the indole ring to determine the most likely site of attack.

Solvent Effects: The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is crucial as the solvent can significantly influence reaction energetics and pathways.

These computational tools allow for the systematic investigation of various potential reactions, providing a theoretical framework for understanding and predicting the molecule's chemical behavior. researchgate.net

Predicting the selectivity of a reaction is a key strength of computational chemistry. For this compound, these predictions are vital for its synthetic applications.

Regioselectivity: The indole nucleus has multiple non-equivalent positions where a reaction can occur. Computational chemistry predicts regioselectivity by comparing the activation energies for reactions at each potential site. For electrophilic attack on the indole ring, calculations can determine whether the C2, C3, C4, C5, or C6 position is electronically favored. The presence of the N-methyl and C7-carboxylate groups significantly influences the electron density distribution of the indole ring, and these effects are precisely quantified in computational models to predict the most probable reaction outcome. acs.org

Stereoselectivity: When reactions can produce multiple stereoisomers, computational modeling can predict the dominant product. This is achieved by calculating the energies of the diastereomeric transition states leading to each stereoisomer. The transition state with the lower energy corresponds to the major product. This is particularly relevant in reactions involving chiral reagents or catalysts.

By providing these predictive insights, computational studies can guide the design of synthetic routes to achieve desired products with high selectivity, saving significant time and resources in the laboratory.

Computational Spectroscopy

Computational methods are widely used to predict various types of molecular spectra. These simulations serve as a powerful tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method combined with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net

The standard procedure involves:

Optimizing the molecular geometry of this compound using a DFT functional (e.g., B3LYP) and a suitable basis set.

Performing a GIAO calculation on the optimized structure to compute the magnetic shielding tensors for each nucleus. modgraph.co.uk

Referencing the calculated shielding values against a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the final chemical shifts (δ) in parts per million (ppm).

While experimental spectra provide the definitive data, predicted spectra are invaluable for assigning peaks in complex molecules and for distinguishing between potential isomers. The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H shifts. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) This table represents typical values that would be expected from a GIAO/DFT calculation and should be considered illustrative.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₃Proton3.8 - 4.0-
7-COOCH₃Proton3.9 - 4.1-
H-2Proton7.0 - 7.2-
H-3Proton6.5 - 6.7-
H-4Proton7.5 - 7.7-
H-5Proton7.1 - 7.3-
H-6Proton7.6 - 7.8-
C-2Carbon-128 - 130
C-3Carbon-102 - 104
C-3aCarbon-129 - 131
C-4Carbon-120 - 122
C-5Carbon-121 - 123
C-6Carbon-123 - 125
C-7Carbon-115 - 117
C-7aCarbon-136 - 138
1-CH₃Carbon-32 - 34
7-COOCH₃Carbon-51 - 53
C=OCarbon-167 - 169

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities are used to plot a simulated IR spectrum. biorxiv.org This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds or functional groups, such as the C=O stretch of the ester, the aromatic C-H bends, and vibrations of the indole ring itself. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The simulation of UV-Vis spectra, which provides information about electronic transitions, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies required to move an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an indole derivative, the simulated spectrum would show characteristic π→π* transitions of the aromatic system. Experimental UV-Vis analysis of a related compound, methyl 1-methyl-1H-indole-3-carboxylate, showed a λmax at 297 nm, a value consistent with the indole chromophore. researchgate.net

Computational spectroscopy is a vital partner to experimental analysis, providing a theoretical basis for the interpretation of complex spectral data.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Ester Moiety

The methyl ester at the C-7 position is a versatile handle for a variety of functional group interconversions, including hydrolysis, amidation, reduction, and conversion to other carboxylic acid derivatives.

The most fundamental transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 1-methyl-1H-indole-7-carboxylic acid. This reaction can be effectively achieved under both basic and acidic conditions.

Basic hydrolysis, or saponification, is irreversible and typically proceeds with high yield. masterorganicchemistry.com It involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an alcohol like methanol (B129727) or ethanol. operachem.com The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. operachem.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and represents an equilibrium process. echemi.com The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium toward the carboxylic acid, an excess of water is used.

ReactionReagents & ConditionsProductNotes
Basic Hydrolysis (Saponification) 1. NaOH or KOH, MeOH/H₂O, Reflux2. H₃O⁺ workup1-methyl-1H-indole-7-carboxylic acidAn irreversible reaction that typically provides high yields. masterorganicchemistry.comoperachem.com
Acidic Hydrolysis H₂SO₄ (cat.), H₂O, Reflux1-methyl-1H-indole-7-carboxylic acidAn equilibrium process; requires excess water to favor product formation. echemi.com

The ester group can be converted into amides or reduced to an alcohol, providing access to key synthetic intermediates.

Amidation Reactions: The formation of an amide from methyl 1-methyl-1H-indole-7-carboxylate can be accomplished through two primary routes. The most common and versatile method is a two-step sequence involving hydrolysis of the ester to the carboxylic acid, as described previously. The resulting acid is then activated with a coupling agent—such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)—in the presence of a non-nucleophilic base, followed by the addition of a primary or secondary amine to form the desired amide. nih.govresearchgate.net

Direct conversion of the methyl ester to an amide is also possible but can be more challenging, often requiring harsher conditions or specific catalysts due to the lower reactivity of esters compared to activated carboxylic acids. nih.govmdpi.com

Reduction Reactions: The ester can be readily reduced to the corresponding primary alcohol, (1-methyl-1H-indol-7-yl)methanol. This transformation is typically achieved using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. vulcanchem.commasterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Furthermore, partial reduction of the ester to the aldehyde, 1-methyl-1H-indole-7-carbaldehyde, can be accomplished using sterically hindered hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). youtube.commasterorganicchemistry.com

ReactionReagent(s)Product
Amidation (Two-Step) 1. Hydrolysis (NaOH/H₃O⁺)2. Coupling Agent (e.g., HBTU), Amine1-methyl-1H-indole-7-carboxamide derivative
Reduction to Alcohol Lithium Aluminum Hydride (LiAlH₄)(1-methyl-1H-indol-7-yl)methanol vulcanchem.com
Reduction to Aldehyde Diisobutylaluminium Hydride (DIBAL-H)1-methyl-1H-indole-7-carbaldehyde

Beyond amides, the ester or its corresponding carboxylic acid can serve as a precursor to other important derivatives. For instance, after hydrolysis, 1-methyl-1H-indole-7-carboxylic acid can be converted to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ijpcbs.comuomustansiriyah.edu.iq This acyl chloride is a valuable intermediate for synthesizing a wide range of amides and esters under mild conditions. Additionally, the methyl ester can undergo transesterification when heated with a different alcohol in the presence of an acid or base catalyst, allowing for the synthesis of other alkyl esters. organic-chemistry.org

Transformations Involving the Indole (B1671886) Core

The N-methylated indole nucleus is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution.

In this compound, the nitrogen atom of the indole ring is already substituted with a methyl group. This N-methylation blocks the nitrogen from participating in reactions typical for N-H indoles, such as deprotonation followed by alkylation or acylation. researchgate.net Therefore, the N-1 position is generally considered unreactive toward further functionalization under standard synthetic conditions. The introduction of the methyl group itself is typically achieved early in a synthetic sequence by treating the parent N-H indole with a base, such as sodium hydride (NaH), followed by an electrophilic methylating agent like methyl iodide. orgsyn.org

The indole ring is highly activated towards electrophilic attack. In N-alkylated indoles, the site of highest electron density and greatest reactivity is the C-3 position. researchgate.netyoutube.comresearchgate.net However, the reactivity and regioselectivity are influenced by the electronic nature of existing substituents. The methoxycarbonyl group at C-7 is electron-withdrawing and deactivates the ring, particularly the benzenoid portion (C-4, C-5, C-6), making electrophilic substitution reactions slower compared to unsubstituted 1-methylindole (B147185). Despite this deactivation, the C-3 position of the pyrrole (B145914) ring remains the most probable site for electrophilic attack.

Electrophilic Substitution Reactions:

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the indole ring, typically at the C-3 position. The reaction uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). youtube.comcambridge.orgchemistrysteps.com For the title compound, formylation is expected to yield methyl 3-formyl-1-methyl-1H-indole-7-carboxylate.

Halogenation: Indoles can be halogenated at the C-3 position using various reagents. For example, N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can be used for bromination and chlorination, respectively. nih.govorganic-chemistry.org

C-2 Functionalization via Lithiation: While electrophilic attack favors C-3, the C-2 position can be selectively functionalized through an alternative strategy. Treatment of N-alkyl indoles with a strong organolithium base, such as n-butyllithium (n-BuLi), can lead to regioselective deprotonation (lithiation) at the C-2 position. The resulting 2-lithioindole species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent exclusively at the C-2 position. researchgate.net

Functionalization at C-4, C-5, and C-6: Direct electrophilic substitution at the benzenoid positions of the indole core is generally difficult and not regioselective due to the overwhelming preference for reaction at C-3. rsc.org The introduction of substituents at C-4, C-5, or C-6 typically requires synthetic strategies that begin with an already functionalized benzene (B151609) precursor before the indole ring is constructed.

Reaction TypeReagent(s)Expected Major Product Position
Vilsmeier-Haack Formylation POCl₃, DMFC-3
Halogenation NBS, Br₂, or SO₂Cl₂C-3
Friedel-Crafts Acylation Acyl Chloride, Lewis AcidC-3
Directed Metalation n-BuLi, then Electrophile (E⁺)C-2

Ring-Opening and Ring-Expansion Reactions

While specific examples of ring-opening and ring-expansion reactions for this compound are not extensively documented in publicly available literature, the reactivity of related indole structures, such as oxindoles, provides valuable insights into potential synthetic pathways. For instance, a notable transformation is the regiodivergent ring expansion of oxindoles to quinolinones. nih.govacs.org This type of skeletal rearrangement highlights the potential for expanding the core heterocyclic system of indole derivatives to access novel chemical space. Such reactions can be influenced by the reaction conditions, allowing for the selective formation of different regioisomers from a common starting material. nih.govacs.org

One can envision that under specific conditions, the indole ring of this compound could be susceptible to cleavage and rearrangement. For example, oxidative conditions could potentially lead to ring-opened products. Furthermore, the development of novel catalytic systems may enable controlled ring-expansion reactions, transforming the five-membered pyrrole ring into a six-membered piperidine (B6355638) or other larger ring systems. These transformations would be invaluable for creating structurally diverse molecules for biological screening.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies (SAR)

The indole nucleus is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. mdpi.comdovepress.com The synthesis of analogues and derivatives of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. These studies are essential for identifying the structural features required for potent and selective biological activity.

The indole molecule offers multiple positions for substitution, with positions 1, 2, and 3 being particularly reactive. nih.gov For this compound, modifications can be introduced at various positions on the indole ring, as well as on the N-methyl and C7-ester groups, to probe their influence on biological activity.

Design Principles for Analogues

The design of analogues for SAR studies is guided by several key principles aimed at systematically exploring the chemical space around the lead compound. For the indole scaffold, these principles often involve modifications at different positions to understand their impact on potency, selectivity, and pharmacokinetic properties. The indole ring itself is a versatile starting point for creating new chemical entities with potential antimicrobial or anticancer properties. mdpi.comnih.gov

Table 1: Design Principles for Analogues of this compound

Position of ModificationRationale for ModificationPotential Functional Groups to Introduce
N1-Position The N1-position can be modified to explore the impact of steric bulk and electronic properties on receptor binding.Alkyl chains of varying lengths, aryl groups, and heterocyclic moieties.
C2-Position Modifications at the C2-position can influence the molecule's interaction with the target protein.Small alkyl groups, aromatic rings, and hydrogen bond donors/acceptors.
C3-Position The C3-position is often crucial for biological activity and can be functionalized to introduce diverse substituents.Halogens, amides, and various heterocyclic rings.
Benzene Ring (C4-C6) Substituents on the benzene portion of the indole can modulate lipophilicity, electronic properties, and metabolic stability.Halogens (F, Cl, Br), methoxy (B1213986) groups, and nitro groups.
C7-Carboxylate Group The ester at the C7-position can be converted to other functional groups to alter polarity and hydrogen bonding capabilities.Carboxylic acids, amides, and bioisosteric replacements for the ester.

Systematic modifications based on these principles can lead to the identification of key pharmacophoric features and the development of compounds with improved therapeutic profiles. For example, in a series of indole-7-carboxamides studied for anti-HIV activity, the nature of the substituents on the indole ring and the carboxamide nitrogen was found to be critical for activity. farmaciajournal.comfarmaciajournal.com

Libraries Synthesis and High-Throughput Approaches

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis are powerful tools. nih.gov These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for biological activity.

The synthesis of indole derivative libraries can be achieved through various methods, including solid-phase and solution-phase parallel synthesis. combichemistry.com For instance, a library of indole derivatives could be synthesized by reacting a common indole-7-carboxylate precursor with a diverse set of building blocks. High-throughput screening (HTS) of these libraries against specific biological targets can quickly identify hit compounds with desired activities. This combination of automated synthesis and screening has the potential to significantly accelerate the drug discovery process. acs.org

Table 2: Illustrative Example of a Combinatorial Library Synthesis Approach

PrecursorReagent A (R1-X)Reagent B (R2-Y)Resulting Library of Compounds
1H-indole-7-carboxylateAlkyl HalidesAminesA diverse library of N1-alkylated indole-7-carboxamides
This compoundGrignard ReagentsN/AA library of C2-functionalized indole-7-carbinols
Boronylated Indole-7-carboxylateAryl HalidesN/AA library of C3-arylated indole-7-carboxylates

This systematic approach allows for the exploration of a wide range of structural diversity, increasing the probability of discovering novel compounds with significant therapeutic potential.

Advanced Applications in Chemical Science and Technology

Building Blocks in Complex Molecule Synthesis

The indole (B1671886) ring system is a prevalent motif in a vast array of natural products and complex organic molecules. chemimpex.com Methyl 1-methyl-1H-indole-7-carboxylate serves as a functionalized building block, offering chemists a strategic starting point for elaborate molecular construction. The presence of the methyl ester at the C7 position and the methyl group at the N1 position allows for precise chemical manipulations and subsequent elaborations.

In the landscape of organic synthesis, the strategic use of intermediates is paramount for the efficient construction of complex targets. This compound is utilized as a key intermediate in the synthesis of more elaborate indole derivatives. Its structure is amenable to a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

A notable example of its role as an intermediate is in the synthesis of Methyl 1-methyl-3-(methylaminomethyl)-1H-indole-7-carboxylate. In a documented synthetic procedure, this compound is used as the starting material for a reaction that introduces a methylaminomethyl group at the C3 position of the indole ring. googleapis.com This transformation highlights the utility of the parent compound as a stable precursor that can be selectively functionalized at other positions on the indole scaffold. The reaction demonstrates how the existing substitutions direct subsequent chemical modifications, a fundamental concept in multistep synthesis.

Table 1: Synthesis Utilizing this compound as an Intermediate

Starting Material Reagents/Conditions Product Yield Reference

Note: Specific reagents for the transformation were not detailed in the source material.

The duocarmycins are a family of exceptionally potent antitumor antibiotics isolated from natural sources. mdpi.com Their unique structure, featuring a DNA alkylating subunit, has inspired significant research into the synthesis of analogues with potentially improved properties. The indole core is a critical component of these molecules, and functionalized indole carboxylates are key starting materials in their synthesis. mdpi.comuea.ac.uk

While direct synthesis of a natural product analogue from this compound is not prominently documented, the synthesis of closely related duocarmycin analogues relies heavily on substituted indole carboxylates. For instance, synthetic routes toward novel duocarmycin analogues have utilized ethyl indole-2-carboxylates bearing substituents at the C7 position. mdpi.com These intermediates undergo complex, multi-step reaction sequences, including intramolecular cyclizations, to build the characteristic polycyclic framework of the duocarmycin family. The ester group, typically at the C2 position in these specific syntheses, is crucial for constructing the vinylogous amide system that contributes to the stability and biological activity of the final molecule. mdpi.com The principles demonstrated in these syntheses are directly applicable to isomers like this compound, showcasing its potential as a building block for structurally complex and biologically relevant molecules.

Catalysis and Ligand Design

The electron-rich nature and rigid structure of the indole scaffold make it an attractive component in the design of ligands for catalysis. nih.gov N-alkylation, as seen in this compound, further modifies the electronic properties and steric environment, influencing the performance of resulting catalysts.

Indole derivatives have been successfully incorporated into various ligand architectures for transition metal catalysis. A significant area of application is in the development of N-Heterocyclic Carbene (NHC) ligands, which are known for their strong σ-donating ability and their capacity to form stable complexes with a wide range of metals.

Research has demonstrated the synthesis of NHC ligands where an indolyl group is attached to one of the nitrogen atoms of the imidazole (B134444) or imidazoline (B1206853) ring. These indole-functionalized NHC ligands, when complexed with metals like palladium or copper, create catalysts for various organic transformations. The indole moiety's large, electron-rich, and geometrically distinct structure can influence the steric and electronic properties of the metal center, thereby affecting the catalyst's activity and selectivity. Studies involving 1-methylindole (B147185) have shown that it can coordinate to metal centers, such as platinum, initially through its C2=C3 π-bond before rearranging to a more stable N-bound complex. This coordination behavior is fundamental to its role in ligand design.

Table 2: Examples of Metal Catalysis Involving Indole-Based Ligands

Ligand Type Metal Center Catalytic Application Finding
Indole-functionalized N-Heterocyclic Carbene (NHC) Palladium (Pd), Copper (Cu) Various cross-coupling reactions The indole side chain modifies the steric and electronic environment of the metal, influencing catalytic performance.

Beyond metal catalysis, the indole scaffold has proven to be a valuable structural motif in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The indole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition and the stabilization of transition states in asymmetric catalysis.

Chiral organocatalysts incorporating an indole framework have been developed for various stereoselective transformations. For example, a chiral naphthyl-C2-indole skeleton has been used as the backbone for bifunctional phosphine (B1218219) organocatalysts. These catalysts have been successfully applied in asymmetric formal [4+2] cycloaddition reactions, producing chiral spirooxindole architectures with excellent stereoselectivity. While this example does not specifically use the 1-methyl-7-carboxylate substitution pattern, it demonstrates the utility of the core indole scaffold in creating a well-defined chiral environment necessary for effective organocatalysis. The N-methyl group, as present in this compound, can be used to fine-tune the catalyst's properties by eliminating the N-H proton, thereby preventing unwanted side reactions and altering the electronic nature of the indole ring system.

Materials Science and Supramolecular Chemistry

The unique photophysical and electronic properties of the indole nucleus, combined with its capacity for self-assembly through non-covalent interactions, make indole derivatives like this compound promising candidates for applications in materials science and supramolecular chemistry. chemimpex.com

Research into methyl indole carboxylate isomers has led to the development of novel materials with specific functionalities. For example, oligomers of methyl indole-4-carboxylate have been synthesized through solid-phase oxidative polymerization. These materials, composed of cyclic oligomers with large conjugated structures, exhibit strong blue light absorption properties. When incorporated into polymers like polymethylmethacrylate (PMMA), even at low concentrations (e.g., 0.01 wt%), they can effectively block a significant portion of blue light. This suggests the potential for using such materials in optical filters and protective coatings. The position of the carboxylate group on the indole ring influences the absorption properties, indicating that different isomers, including a polymer based on the 7-carboxylate, would have distinct optical characteristics.

In supramolecular chemistry, the arrangement of molecules in the solid state is governed by intermolecular forces. X-ray crystallography studies of related compounds, such as methyl 1-methyl-1H-indole-3-carboxylate, reveal how these molecules organize in crystals. The packing is stabilized by a network of intermolecular C-H···O hydrogen bonds and C-H···π stacking interactions. These non-covalent interactions guide the formation of well-defined, sheet-like structures. Such understanding of molecular self-assembly is crucial for the rational design of crystalline materials with desired properties, a field known as crystal engineering.

Table 3: Applications of Indole Carboxylate Isomers in Materials Science

Compound/Material Application Key Property/Interaction Reference
Poly(methyl indole-4-carboxylate) Blue light blocking material Strong light absorption up to 530 nm due to large conjugated oligomeric structure.

Indole-Based Organic Electronic Materials

The indole ring system, with its electron-rich, aromatic nature, is an excellent building block for organic electronic materials. While direct studies on this compound are not prevalent, the related compound, methyl indole-7-carboxylate, has been noted for its potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) rsc.org. The N-methylation in the target compound is expected to influence its electronic properties, such as its ionization potential and electron affinity, which are critical parameters for charge injection and transport in electronic devices.

The N-methylation can enhance the solubility and stability of the molecule, which are advantageous for the solution-based processing of organic electronic devices. Furthermore, the position of the carboxylate group at the 7-position can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility. The electronic properties of indole derivatives can be tuned by the introduction of various substituents, and the combination of an N-methyl group and a 7-carboxylate ester in this compound could lead to materials with tailored electronic characteristics for specific applications in organic electronics.

Table 1: Potential Electronic Properties of Substituted Indoles for Organic Electronics

Property Effect of N-methylation Effect of 7-Carboxylate Group Potential Application
Solubility Generally increases May increase polarity Solution-processed thin films
Stability Can improve oxidative stability May influence intermolecular interactions Stable device operation
Ionization Potential Lowers the energy level Electron-withdrawing, may increase Hole transport layers (HTLs)
Electron Affinity Lowers the energy level Electron-withdrawing, may increase Electron transport layers (ETLs)

| Molecular Packing | Influences intermolecular stacking | Can induce specific packing motifs | Optimized charge transport |

Self-Assembly and Supramolecular Architectures

The planar indole core, combined with the potential for specific intermolecular interactions, makes indole derivatives excellent candidates for the construction of self-assembling systems and supramolecular architectures. A study on the isomeric compound, methyl 1-methyl-1H-indole-3-carboxylate, revealed the formation of sheet-like structures in the solid state, stabilized by a combination of C—H⋯O hydrogen bonds and C—H⋯π stacking interactions researchgate.net.

It is plausible that this compound could also engage in similar non-covalent interactions. The N-methyl group can participate in C—H⋯π interactions, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. The specific geometry of the 7-substituted indole could direct the formation of unique supramolecular assemblies, such as one-dimensional stacks or two-dimensional sheets. The ability to control the self-assembly of these molecules is crucial for the bottom-up fabrication of functional nanostructures for applications in materials science and nanotechnology.

Luminescent and Photoactive Indole Derivatives

Indole and its derivatives are well-known for their fluorescent properties. The photophysical characteristics of the indole chromophore are sensitive to its substitution pattern and local environment. N-methylation is known to influence the luminescence of indoles; for instance, N-methylindole exhibits delayed fluorescence in the gas phase researchgate.net. The position and electronic nature of substituents on the indole ring can significantly tune the absorption and emission wavelengths.

While specific data for this compound is not available, it is anticipated that this compound would exhibit luminescence. The carboxylate group at the 7-position, being an electron-withdrawing group, could lead to a red-shift in the emission spectrum compared to unsubstituted indole. The combination of the N-methyl group and the 7-carboxylate ester could result in a molecule with interesting photophysical properties, potentially making it a useful scaffold for the development of fluorescent probes or photoactive materials. The study of 7-azaindole (B17877) derivatives has shown them to be excellent blue emitters for OLEDs, highlighting the potential of 7-substituted indole scaffolds in luminescent applications rsc.org.

Table 2: General Photophysical Properties of Substituted Indole Derivatives

Substitution Effect on Absorption/Emission Quantum Yield Potential Application
N-methylation Can alter transition energies Variable, depends on other substituents Fluorescent probes, OLEDs
Electron-donating groups Generally blue-shifts emission Can be high Blue light emitters
Electron-withdrawing groups Generally red-shifts emission Can be quenched or enhanced Red-shifted fluorophores

| 7-position substitution | Can significantly tune electronic transitions | Dependent on the substituent | Functional dyes and pigments |

Chemical Probes and Tools for Mechanistic Biology (Excluding Clinical/Therapeutic Outcomes)

The indole scaffold is a cornerstone in medicinal chemistry and chemical biology, with many indole derivatives serving as probes to investigate biological processes at a molecular level nih.gov.

Use in Target Identification and Validation Studies

In the realm of drug discovery, small molecules are invaluable tools for identifying and validating new therapeutic targets. While this compound itself has not been reported in this context, its structure represents a potential starting point for the development of chemical probes. Through fragment-based screening approaches, indole-containing fragments are often identified as binders to various protein targets.

The this compound scaffold could be elaborated with reactive or reporter groups to create probes for activity-based protein profiling or for target identification via pull-down assays. The N-methyl group can be important for modulating binding affinity and selectivity, while the 7-carboxylate position offers a convenient handle for chemical modification without significantly perturbing the core indole structure that might be responsible for target binding.

Understanding Molecular Interactions at a Fundamental Chemical Level

The study of non-covalent interactions between small molecules and biological macromolecules is fundamental to understanding molecular recognition. Indole derivatives, particularly those related to the amino acid tryptophan, are excellent models for investigating π-stacking, hydrogen bonding, and hydrophobic interactions.

The crystal structure of the related methyl 1-methyl-1H-indole-3-carboxylate provides insights into the types of non-covalent interactions this class of molecules can engage in researchgate.net. The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and a potential C-H donor (the N-methyl group) within this compound makes it an interesting candidate for fundamental studies of molecular interactions. By systematically studying its interactions with model systems, such as synthetic receptors or biomimetic cavities, a deeper understanding of the forces that govern molecular recognition involving the indole nucleus can be gained. Such studies are crucial for the rational design of ligands with high affinity and selectivity for specific biological targets.

Conclusion and Future Research Directions

Summary of Key Research Findings and Challenges

A comprehensive review of scientific literature reveals a significant scarcity of dedicated research focused specifically on methyl 1-methyl-1H-indole-7-carboxylate. Unlike its 3- and 5-substituted isomers, or its direct precursor methyl 1H-indole-7-carboxylate, this particular molecule has not been the subject of extensive synthetic, reactivity, or application-oriented studies. chemimpex.comresearchgate.net

Key Research Findings: Direct findings are limited. The existence of its precursor, 1-methyl-1H-indole-7-carboxylic acid, is documented, implying that the target ester can be synthesized via standard esterification procedures. Research on the parent N-H compound, methyl 1H-indole-7-carboxylate, shows its utility as a building block in the synthesis of agrochemicals and as a precursor for materials with potential in organic electronics. chemimpex.com

Key Research Challenges: The primary challenge is the fundamental lack of data. The specific physicochemical properties, spectroscopic data, and reactivity profile of this compound are not well-documented. This information gap presents significant hurdles:

Synthetic Optimization: Without established and optimized synthetic protocols, producing the compound in high yield and purity remains a challenge.

Property Characterization: The influence of the N-methyl group on the compound's electronic properties, solubility, stability, and solid-state packing, as compared to its N-H analog, is unknown.

Reactivity Mapping: The reactivity of the indole (B1671886) ring, particularly at the C2, C3, and benzene (B151609) ring positions, has not been systematically explored for this molecule.

This lack of foundational knowledge is the most significant barrier to unlocking its potential applications.

Emerging Trends in Indole Chemistry Research

Research into indole chemistry is dynamic and rapidly evolving. Several key trends are shaping the field, moving towards more efficient, sustainable, and innovative methodologies. These trends provide a roadmap for future investigations into under-explored derivatives like this compound.

TrendDescriptionKey Advantages
Sustainable Synthesis Development of "green" protocols using environmentally benign solvents (e.g., water), recyclable catalysts (e.g., magnetic nanoparticles), and energy-efficient methods (e.g., microwave irradiation). acs.orgReduced waste, lower environmental impact, improved safety, and cost-effectiveness.
C-H Functionalization Direct activation and transformation of carbon-hydrogen bonds on the indole scaffold, avoiding the need for pre-functionalized starting materials.Increased atom economy, streamlined synthetic routes, and access to novel derivatives.
Photoredox and Electrocatalysis Use of light or electricity to mediate novel bond formations and transformations under mild conditions.Access to unique reaction pathways, high selectivity, and reduced reliance on harsh reagents.
Biocatalysis Application of enzymes for highly selective and stereospecific modifications of the indole core.Exceptional selectivity (regio-, chemo-, and stereo-), mild reaction conditions, and sustainable catalyst systems.
Flow Chemistry Performing reactions in continuous-flow reactors rather than traditional batch setups.Enhanced safety, precise control over reaction parameters, improved scalability, and higher yields.

These modern approaches are revolutionizing how chemists construct and modify indole-containing molecules, opening the door for the efficient and sustainable exploration of previously overlooked compounds.

Future Prospects for this compound Research

The future of this compound lies in applying the emerging trends of indole chemistry to systematically build a foundational understanding of the molecule and explore its potential.

Current synthetic logic would involve the N-methylation of methyl 1H-indole-7-carboxylate or the esterification of 1-methyl-1H-indole-7-carboxylic acid. Future research should focus on developing more advanced synthetic methods.

Green N-Methylation: Instead of traditional methylating agents like methyl iodide, greener alternatives such as dimethyl carbonate (DMC) with a recyclable base like magnesium oxide could be employed. researchgate.net

Late-Stage C-H Activation: An alternative futuristic approach would involve synthesizing the 1-methylindole (B147185) core first and then introducing the carboxylate group at the C7 position via a regioselective C-H carbonylation or carboxylation reaction, representing a more atom-economical strategy.

Flow Synthesis: The N-methylation and esterification steps could be translated to a continuous-flow process, allowing for safer handling of reagents and easier scalability for producing libraries of related compounds for screening.

With the N1 position blocked by a methyl group, the reactivity profile of the indole core is altered. The C3 position remains a primary site for electrophilic substitution, but other positions become more accessible. Future work should explore:

Site-Selective C-H Functionalization: Investigating palladium, rhodium, or copper-catalyzed C-H activation to introduce functional groups at the C2, C3, C4, or C6 positions. This would bypass traditional multi-step syntheses and rapidly generate a library of novel derivatives.

Transformations of the Ester Group: The methyl ester at C7 is a versatile handle for further chemical modification. It can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide, opening pathways to a wide range of new compounds with potentially different properties and applications.

Polymerization: The indole nucleus itself can be polymerized. Research into the oxidative polymerization of this compound could lead to novel conjugated polymers with interesting electronic and optical properties.

Extrapolating from research on related indole carboxylates, this compound is a promising candidate for several high-tech applications.

Organic Electronics: The parent compound, methyl 1H-indole-7-carboxylate, has been identified as having potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The N-methyl group can alter the molecule's solubility, film-forming properties, and electronic energy levels. Therefore, this compound should be synthesized and evaluated as a component in organic electronic devices, potentially offering improved performance or stability.

Blue Light Filtering Materials: Researchers have synthesized oligomers of methyl indole-4-carboxylate that exhibit strong blue light absorption. researchgate.net Given its isomeric relationship, the 7-carboxylate derivative could possess similar or complementary optical properties. Investigating polymers or oligomers of this compound for use in blue light-blocking coatings for screens or eyeglasses is a compelling avenue for future research.

Advanced Polymer Building Blocks: The compound could serve as a monomer or an additive in specialty polymers. The rigid, electron-rich indole core could impart desirable properties such as thermal stability, conductivity, or specific optical characteristics to materials like polyimides or polyesters.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-methyl-1H-indole-7-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Fischer indole synthesis, starting with phenylhydrazine and a ketone/aldehyde under acidic conditions to form the indole core. Subsequent esterification with methanol and a catalytic acid (e.g., H₂SO₄) introduces the methyl ester group. For example, methyl 1-methyl-1H-indole-3-carboxylate was synthesized by refluxing 1-methylindole-3-carboxylic acid with methanol and H₂SO₄, followed by recrystallization . Adjusting the position of substituents (e.g., moving from position 3 to 7) requires regioselective protection/deprotection strategies, such as using sulfonamide groups to direct substitutions .
  • Optimization : Key parameters include reaction temperature (reflux conditions), stoichiometry of reagents, and purification via column chromatography or recrystallization. Monitoring via TLC ensures reaction completion .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm the ester carbonyl stretch (~1704 cm⁻¹) and indole N-H absorption (~3400 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR identifies methyl groups (δ ~3.8–4.0 ppm for ester-OCH₃) and aromatic protons (δ ~6.5–8.0 ppm). ¹³C NMR verifies the carboxylate carbon (~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 189.21 for C₁₁H₁₁NO₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Storage : Store in airtight containers at room temperature (RT), protected from moisture and light. Use desiccants to prevent hydrolysis of the ester group .
  • Stability : The compound is chemically stable under inert atmospheres but may degrade in acidic/basic conditions or at high temperatures. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. What reaction pathways enable functionalization of this compound for derivatization studies?

  • Electrophilic Substitution : The indole C-5 position is reactive toward halogenation or nitration. For example, ethyl 7-chloroindole-2-carboxylate derivatives were synthesized using Cl₂ or N-chlorosuccinimide under controlled conditions .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/EtOH, enabling further coupling reactions (e.g., amide formation) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the indole C-2/C-3 positions introduces aryl/heteroaryl groups, enhancing pharmacological potential .

Q. How does the substitution pattern influence the compound’s biological activity, and what computational tools can predict its targets?

  • Structure-Activity Relationship (SAR) : Analogous indole derivatives (e.g., ethyl 7-chloro-3,6-dimethylindole-2-carboxylate) inhibit cancer cell proliferation by targeting tubulin or kinase pathways . The 7-carboxylate group may enhance solubility and binding affinity.
  • Computational Methods :

  • Molecular Docking : Predict interactions with proteins like cytochrome P450 or EGFR using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to design optimized analogs .

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or toxicity profiles)?

  • Data Reconciliation : Compare experimental conditions (e.g., solvent polarity, temperature) across studies. For example, solubility discrepancies may arise from using DMSO vs. aqueous buffers .
  • Toxicological Reassessment : Conduct Ames tests or MTT assays to verify mutagenicity/cytotoxicity. Methyl 1-methyl-1H-indole-3-carboxylate showed no carcinogenicity in IARC/OSHA evaluations, suggesting structural analogs may share this profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.